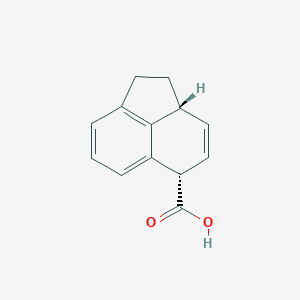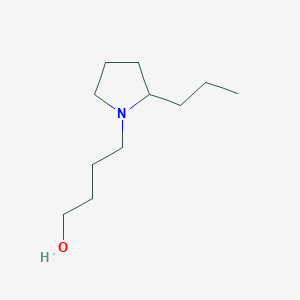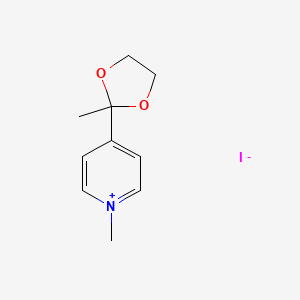phosphanium iodide CAS No. 60254-13-9](/img/structure/B14607882.png)
[(2-Hydroxyphenyl)methyl](diphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)methylphosphanium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium ion bonded to a 2-hydroxyphenyl group and two diphenyl groups, with iodide as the counterion. Quaternary phosphonium salts are known for their stability and diverse applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)methylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quaternary phosphonium salts, including (2-Hydroxyphenyl)methylphosphanium iodide, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyphenyl)methylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and may require specific temperatures and catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyphenyl)methylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)methylphosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Hydroxyphenyl)methylphosphanium iodide include other quaternary phosphonium salts like:
- Tetraphenylphosphonium iodide
- Triphenylphosphine oxide
- Benzyltriphenylphosphonium chloride
Uniqueness
(2-Hydroxyphenyl)methylphosphanium iodide is unique due to the presence of the 2-hydroxyphenyl group, which imparts specific chemical properties and reactivity This functional group allows for additional interactions and reactions that are not possible with other quaternary phosphonium salts
Eigenschaften
CAS-Nummer |
60254-13-9 |
|---|---|
Molekularformel |
C19H18IOP |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)methyl-diphenylphosphanium;iodide |
InChI |
InChI=1S/C19H17OP.HI/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20H,15H2;1H |
InChI-Schlüssel |
YZCKWMXYTJVHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CC2=CC=CC=C2O)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


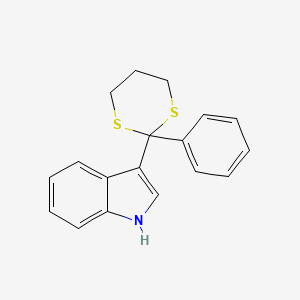
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)

![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
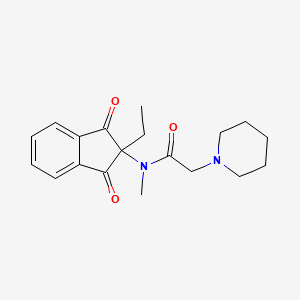
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
